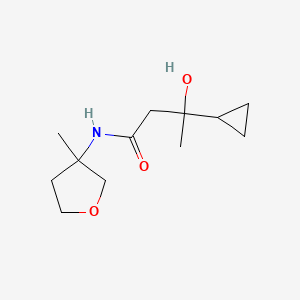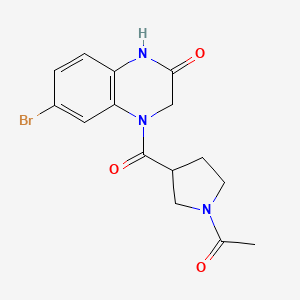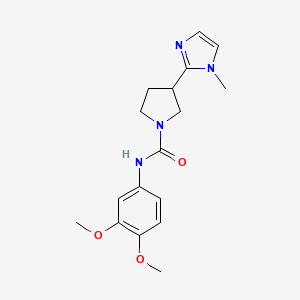![molecular formula C11H12BrN5O2 B7152859 6-bromo-N-(3-methyloxolan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7152859.png)
6-bromo-N-(3-methyloxolan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(3-methyloxolan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a bromine atom, a triazolopyrimidine core, and a methyloxolan moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(3-methyloxolan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors such as 3-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions to form the triazolopyrimidine ring.
Attachment of the Methyloxolan Moiety: The methyloxolan group can be introduced through nucleophilic substitution reactions, where the triazolopyrimidine intermediate reacts with a methyloxolan derivative under controlled conditions.
Formation of the Carboxamide Group: The final step involves the conversion of the intermediate to the carboxamide form, typically using reagents like carbonyldiimidazole (CDI) or similar coupling agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(3-methyloxolan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific atoms within the molecule.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Nucleophilic Substitution: Various nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. The triazolopyrimidine core is known for its biological activity, making this compound a valuable scaffold for drug discovery.
Medicine
In medicine, 6-bromo-N-(3-methyloxolan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide and its derivatives are investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-(3-methyloxolan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The bromine atom and methyloxolan moiety can enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(3-methyloxolan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
6-fluoro-N-(3-methyloxolan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: Fluorine substitution at the 6-position.
6-iodo-N-(3-methyloxolan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: Iodine substitution at the 6-position.
Uniqueness
The uniqueness of 6-bromo-N-(3-methyloxolan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The bromine atom provides unique reactivity compared to other halogens, while the methyloxolan moiety enhances solubility and bioavailability. This makes the compound particularly valuable in the development of new pharmaceuticals and chemical probes.
Properties
IUPAC Name |
6-bromo-N-(3-methyloxolan-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O2/c1-11(2-3-19-6-11)15-9(18)8-14-10-13-4-7(12)5-17(10)16-8/h4-5H,2-3,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHCCDCMYPPSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)NC(=O)C2=NN3C=C(C=NC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1,1-dioxothian-4-yl)methyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B7152795.png)
![6-methyl-3-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7152799.png)
![[4-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]-[4-(5-methyl-3,4-dihydropyrazol-2-yl)phenyl]methanone](/img/structure/B7152809.png)
![(1-Tert-butylpyrazol-4-yl)-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone](/img/structure/B7152815.png)
![3-Cyclopentyl-1-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7152820.png)
![(1-Methylbenzotriazol-5-yl)-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7152822.png)
![[1-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B7152833.png)

![2,7-dimethyl-N-(3-methyloxolan-3-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7152842.png)
![N-[3-[3-(1-methylimidazol-2-yl)pyrrolidine-1-carbonyl]phenyl]pyridine-3-carboxamide](/img/structure/B7152856.png)
![1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7152861.png)
![1-(3-Methyloxolan-3-yl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7152868.png)


